3-Fluoro-3-(methylsulfanylmethyl)azetidine
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Overview
Description
3-Fluoro-3-((methylthio)methyl)azetidine is a four-membered heterocyclic compound containing a fluorine atom and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-((methylthio)methyl)azetidine typically involves the reaction of azetidine derivatives with fluorinating agents. One common method is the nucleophilic substitution reaction where a suitable azetidine precursor is treated with a fluorinating reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of 3-Fluoro-3-((methylthio)methyl)azetidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-((methylthio)methyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different azetidine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various azetidine derivatives.
Substitution: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
3-Fluoro-3-((methylthio)methyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-3-((methylthio)methyl)azetidine involves its interaction with specific molecular targets. The fluorine atom and methylthio group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can affect biological pathways and lead to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-3-(fluoromethyl)azetidine: Similar in structure but with a different substituent.
3-Fluoro-3-methylazetidine: Lacks the methylthio group, leading to different chemical properties.
Uniqueness
3-Fluoro-3-((methylthio)methyl)azetidine is unique due to the presence of both a fluorine atom and a methylthio group, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H10FNS |
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Molecular Weight |
135.21 g/mol |
IUPAC Name |
3-fluoro-3-(methylsulfanylmethyl)azetidine |
InChI |
InChI=1S/C5H10FNS/c1-8-4-5(6)2-7-3-5/h7H,2-4H2,1H3 |
InChI Key |
YXXSKIMAPXPESM-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1(CNC1)F |
Origin of Product |
United States |
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